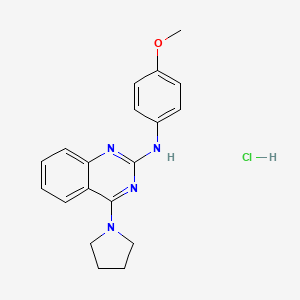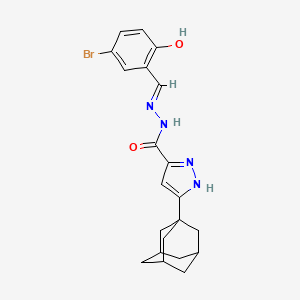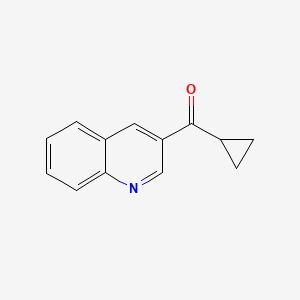![molecular formula C11H15ClN2O2 B2408985 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 2411243-43-9](/img/structure/B2408985.png)
2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the oxazole family and has a molecular formula of C14H18ClN2O2. The aim of
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to modulate the activity of ion channels such as voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes in various in vitro and in vivo models of inflammation. This compound has also been shown to reduce pain and inflammation in various animal models of inflammatory pain. In addition, it has been reported to exhibit anticonvulsant activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide in lab experiments include its relatively simple synthesis method, its well-characterized biochemical and physiological effects, and its potential applications in the field of medicinal chemistry. However, there are also some limitations associated with the use of this compound. For example, it has been reported to exhibit some degree of toxicity in certain cell types and animal models, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide. One area of interest is the development of more potent and selective analogs of this compound that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Finally, there is also a need for further research on the mechanism of action of this compound, which may provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide involves the reaction of 5-cyclopentyl-3-amino-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. The resulting product is a white solid that can be purified by recrystallization from a suitable solvent such as ethanol or acetone. The yield of this synthesis method is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
2-chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c12-6-11(15)13-7-9-5-10(16-14-9)8-3-1-2-4-8/h5,8H,1-4,6-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABMCRIGJLXPGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NO2)CNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B2408902.png)
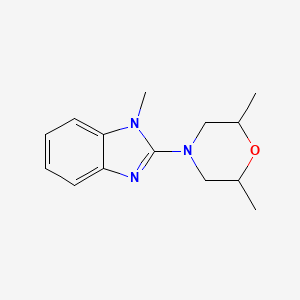
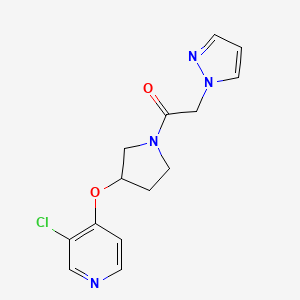
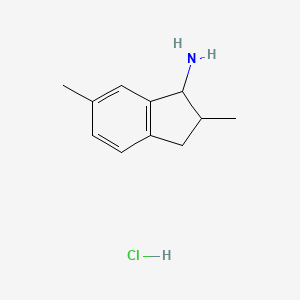
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)
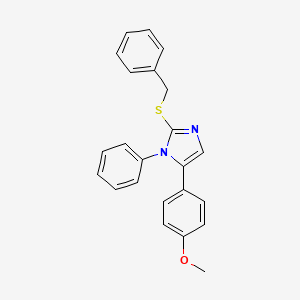
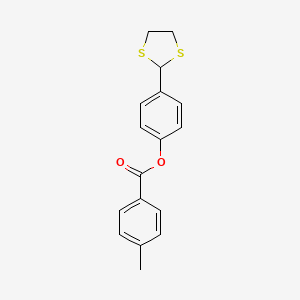

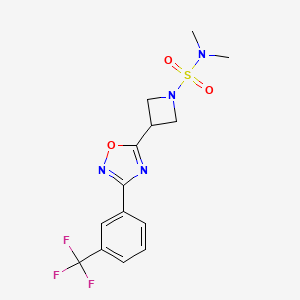
![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)
